molecular formula C17H33NO9 B6594010 T-boc-n-amido-peg5-ch2co2h CAS No. 890152-41-7

T-boc-n-amido-peg5-ch2co2h

Cat. No.: B6594010
CAS No.: 890152-41-7
M. Wt: 395.4 g/mol
InChI Key: OLLNIAGWMCSEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-boc-n-amido-peg5-ch2co2h: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

The primary target of t-Boc-N-amido-PEG5-acetic acid is primary amine groups . These are found in various biological molecules, including proteins and nucleic acids, and play a crucial role in numerous biochemical processes.

Mode of Action

t-Boc-N-amido-PEG5-acetic acid interacts with its targets through the formation of a stable amide bond . This occurs when the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU .

Pharmacokinetics

It’s worth noting that the compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This could potentially enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-acetic acid. For instance, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action Other environmental factors that could influence the compound’s action include temperature and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO9/c1-17(2,3)27-16(21)18-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLNIAGWMCSEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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